1-(chloroacetyl)-1H-indole-2,3-dione
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Overview
Description
1-(2-Chloroacetyl)indole-2,3-dione is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This compound, specifically, is characterized by the presence of a chloroacetyl group attached to the indole-2,3-dione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroacetyl)indole-2,3-dione typically involves the acylation of indole-2,3-dione with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroacetyl)indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of indole-2,3-dione derivatives with additional functional groups.
Reduction: Formation of indole-2,3-diol derivatives.
Substitution: Formation of new indole derivatives with substituted groups at the chloroacetyl position.
Scientific Research Applications
1-(2-Chloroacetyl)indole-2,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloroacetyl)indole-2,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Indole-2,3-dione: Lacks the chloroacetyl group but shares the core indole structure.
1-(2-Bromoacetyl)indole-2,3-dione: Similar structure with a bromoacetyl group instead of a chloroacetyl group.
1-(2-Acetyl)indole-2,3-dione: Contains an acetyl group instead of a chloroacetyl group.
Uniqueness: 1-(2-Chloroacetyl)indole-2,3-dione is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological properties compared to its analogs. The chloroacetyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles and potentially increasing its biological activity.
Properties
CAS No. |
7218-25-9 |
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Molecular Formula |
C10H6ClNO3 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
1-(2-chloroacetyl)indole-2,3-dione |
InChI |
InChI=1S/C10H6ClNO3/c11-5-8(13)12-7-4-2-1-3-6(7)9(14)10(12)15/h1-4H,5H2 |
InChI Key |
QIIJWWPCEHPDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2C(=O)CCl |
Origin of Product |
United States |
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